4-[(2-Oxopropyl)sulfanyl]benzoic acid
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Overview
Description
4-[(2-Oxopropyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O3S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-oxopropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopropyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 2-bromoacetone. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptobenzoic acid attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group and facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxopropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-[(2-Oxopropyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Oxopropyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopropyl)benzoic acid: Similar structure but lacks the sulfanyl group.
2-[(2-Oxopropyl)sulfanyl]benzoic acid: Positional isomer with the sulfanyl group attached to a different position on the benzoic acid ring.
Uniqueness
4-[(2-Oxopropyl)sulfanyl]benzoic acid is unique due to the presence of both the 2-oxopropyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
643021-01-6 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-(2-oxopropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
OHHCAVLKNMOJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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